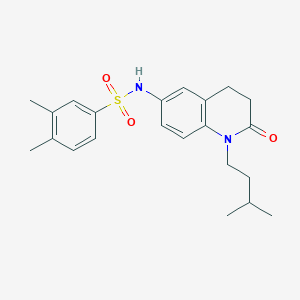
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound integrates a tetrahydroquinoline core with a sulfonamide functional group, which is commonly associated with various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its structure is characterized by:
- Tetrahydroquinoline Core : Often linked to diverse pharmacological properties.
- Sulfonamide Group : Known for antibacterial properties and interactions with biological systems.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors.
- Signal Transduction Influence : The compound can affect cellular signaling pathways leading to altered gene expression and cellular responses.
Antimicrobial Properties
Sulfonamides, including this compound, are historically recognized for their antibacterial effects. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structures have shown:
- Good Activity Against Gram-positive Bacteria : Such as Staphylococcus aureus.
- Potential Synergistic Effects : When combined with other antibiotics like trimethoprim .
Antifungal Activity
The sulfonamide component may also confer antifungal properties. Studies on related compounds have demonstrated effectiveness against dermatophytes and other fungal pathogens .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study focusing on sulfonamide derivatives revealed that certain compounds exhibited strong antibacterial effects when tested against Bacillus subtilis and Staphylococcus aureus. This suggests that similar derivatives could be explored for their potential therapeutic applications in treating bacterial infections .
-
Mechanistic Insights :
- Research into the structure-activity relationship of sulfonamides has provided insights into how modifications to the benzene ring or sulfonamide group can enhance biological activity. For instance, changes in substituents have been shown to affect the potency of these compounds against specific microbial targets .
Data Table: Comparison of Biological Activities
特性
IUPAC Name |
3,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-21-9-7-19(14-18(21)6-10-22(24)25)23-28(26,27)20-8-5-16(3)17(4)13-20/h5,7-9,13-15,23H,6,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWIARGSIDYUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














